N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15(2)11-12-27-23(29)22-21(18-9-4-5-10-19(18)31-22)26-24(27)32-14-20(28)25-16-7-6-8-17(13-16)30-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXTACWLBTZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 899755-27-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its chemical properties, synthesis, and biological activities as reported in various studies.
Synthesis
The synthesis of this compound involves complex organic reactions that incorporate benzofuran and pyrimidine structures. The general synthetic pathway includes:
- Formation of the benzofuran core.
- Introduction of the pyrimidine moiety.
- Sulfur incorporation to create the thioether linkage.
- Final acetylation to yield the acetamide derivative.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Key Findings :
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.
- The IC50 values for these cell lines ranged from 0.49 µM to 68.9 µM, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.48 - 47.02 | Cell cycle arrest and apoptosis induction |
| NCI-H23 | 0.49 - 68.9 | Apoptosis via mitochondrial pathway |
The proposed mechanisms by which N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects include:
- Cell Cycle Arrest : The compound interrupts the normal progression of the cell cycle, leading to reduced proliferation.
- Induction of Apoptosis : Studies utilizing Annexin V-FITC/PI staining indicated that treatment with this compound leads to significant apoptosis in treated cells compared to controls .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on A549 Cell Line : Treatment with N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide resulted in a 42% increase in apoptosis compared to a control group .
- Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents like staurosporine, this compound exhibited superior potency with a 2.53-fold increase in activity against certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
